molecular formula C22H18N4O4S B11372449 Ethyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B11372449
M. Wt: 434.5 g/mol
InChI Key: JHMOHMKQKYCRMD-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyridazine ring, which is further substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylhydrazine with ethyl 2-benzothiazolecarboxylate under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired pyridazine ring structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL (E)-4-(2,4-DIMETHOXYPHENYL)-6-(2,4-DIMETHOXYSTYRYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
  • ETHYL 6-METHYL-2-OXO-4-{4-[(1-PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Uniqueness

ETHYL 2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its specific structural features, such as the combination of benzothiazole and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 2-[[1-(3-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C22H18N4O4S/c1-3-30-21(29)14-7-8-16-18(12-14)31-22(23-16)24-20(28)19-17(27)9-10-26(25-19)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,23,24,28)

InChI Key

JHMOHMKQKYCRMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC(=C4)C

Origin of Product

United States

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